molecular formula C22H20ClN5O2S2 B2621534 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-46-7

3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2621534
CAS RN: 847403-46-7
M. Wt: 486.01
InChI Key: KTFITNJQPCLINW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring, a benzo[d]thiazol-2(3H)-one ring, and a pyrrolidine ring. These types of structures are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the various functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would likely be determined experimentally. Computational methods could also be used to predict some of these properties .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. This would include determining its potential for causing adverse effects in the body, as well as its environmental impact .

Future Directions

Future research on this compound could involve further elucidating its physical and chemical properties, optimizing its synthesis, studying its reactivity, and investigating its potential uses, such as in the development of new drugs .

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S2/c23-15-6-5-7-16(12-15)28-19(13-27-17-8-1-2-9-18(17)32-22(27)30)24-25-21(28)31-14-20(29)26-10-3-4-11-26/h1-2,5-9,12H,3-4,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFITNJQPCLINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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